Ro18-5362

Description

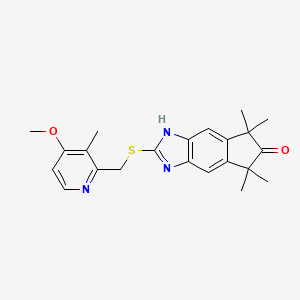

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTMNCYLHDVUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ro18-5362: A Technical Whitepaper on its Mechanism of Action as a Pro-Agent for Gastric Acid Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Ro18-5362, a pro-agent designed for the targeted inhibition of gastric acid secretion. This compound is the sulfide prodrug of Ro18-5364, a potent inhibitor of the gastric H+/K+-ATPase (proton pump). This guide elucidates the mechanism of action, metabolic activation, and the molecular basis of its therapeutic effect. While specific preclinical pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the public domain, this paper synthesizes the known biochemical properties of its active metabolite and outlines the general experimental methodologies relevant to its evaluation.

Introduction

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, are prevalent conditions characterized by excessive or inappropriate gastric acid secretion. The primary therapeutic target for controlling gastric acid production is the H+/K+-ATPase, an enzyme exclusively found in the secretory canaliculi of parietal cells in the stomach lining. Proton pump inhibitors (PPIs) represent a cornerstone in the management of these disorders. This compound is a member of this class, functioning as a pro-agent that requires bioactivation to exert its pharmacological effect.

Mechanism of Action: From Inactive Prodrug to Potent Inhibitor

The therapeutic activity of this compound is entirely dependent on its conversion to the active metabolite, Ro18-5364.

The Pro-Agent: this compound

This compound is a sulfide-containing heterocyclic compound. In its native form, it is pharmacologically inactive. In vitro studies have shown that even at high concentrations (up to 0.1 mM), this compound does not significantly inhibit the H+/K+-ATPase activity or proton translocation[1].

Metabolic Activation to Ro18-5364

The conversion of this compound to its active sulfoxide form, Ro18-5364, is a critical step in its mechanism of action. This oxidation reaction is presumed to occur systemically following absorption, likely mediated by the cytochrome P450 (CYP) enzyme system in the liver. While the specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified in the available literature, CYP1A2, CYP2C19, and CYP3A4 are commonly involved in the oxidation of sulfide-containing drugs.

The Active Agent: Ro18-5364

Ro18-5364 is a potent inhibitor of the gastric H+/K+-ATPase, with an apparent inhibitory constant (Ki) of 0.1 μM[1][2]. As a weak base, Ro18-5364 selectively accumulates in the acidic environment of the parietal cell secretory canaliculi.

Acid-Catalyzed Conversion and Covalent Inhibition

In the acidic milieu of the canaliculi (pH < 2), Ro18-5364 undergoes a proton-catalyzed rearrangement to form a reactive tetracyclic sulfenamide. This cationic species is the ultimate active inhibitor that covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase via disulfide bond formation. This irreversible inhibition of the proton pump effectively blocks the final step of gastric acid secretion. The inhibition is time- and concentration-dependent and is more pronounced at lower pH[1].

Quantitative Data

The following table summarizes the available quantitative data for this compound and its active metabolite, Ro18-5364.

| Compound | Target | Parameter | Value | Reference |

| This compound | H+/K+-ATPase | Inhibition | No significant inhibition at 0.1 mM | [1] |

| Ro18-5364 | H+/K+-ATPase | Apparent Ki | 0.1 µM |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following sections outline generalized, standard methodologies for evaluating compounds of this class.

In Vitro Metabolism: Conversion of this compound to Ro18-5364

Objective: To determine the metabolic conversion of the prodrug this compound to the active drug Ro18-5364 in a liver-mimicking environment.

Methodology:

-

Incubation: Incubate this compound with human liver microsomes (or S9 fraction) in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the concentrations of both this compound and Ro18-5364.

-

Data Analysis: Plot the concentration of this compound and Ro18-5364 over time to determine the rate of metabolism.

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory potency of Ro18-5364 on the H+/K+-ATPase enzyme.

Methodology:

-

Enzyme Preparation: Isolate H+/K+-ATPase-rich vesicles from fresh porcine or rabbit gastric mucosa by differential centrifugation and sucrose gradient ultracentrifugation.

-

Assay Buffer: Prepare an assay buffer (e.g., Tris-HCl, pH 6.5) containing MgCl2 and KCl.

-

Incubation: Pre-incubate the gastric vesicles with varying concentrations of Ro18-5364 (and this compound as a negative control) at 37°C.

-

Reaction Initiation: Initiate the ATPase reaction by adding ATP.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding an acidic solution (e.g., trichloroacetic acid).

-

Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound exemplifies the pro-agent strategy in drug design, where an inactive precursor is metabolically converted to a highly potent and selective inhibitor at the site of action. Its mechanism of action, through the active metabolite Ro18-5364, involves a multi-step process of metabolic oxidation, accumulation in an acidic environment, acid-catalyzed activation, and subsequent irreversible covalent inhibition of the gastric proton pump. While detailed in vivo data remains limited in publicly accessible literature, the well-characterized inhibitory profile of its active metabolite underscores its potential as a therapeutic agent for acid-related gastrointestinal disorders. Further research to delineate its pharmacokinetic profile and in vivo efficacy is warranted.

References

An In-depth Technical Guide to the Core Differences Between Ro18-5362 and Ro 18-5364

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the fundamental chemical, pharmacological, and mechanistic distinctions between the compounds Ro18-5362 and Ro 18-5364. Both are substituted benzimidazoles, a class of molecules known for their potent inhibition of gastric acid secretion. However, their efficacy and mode of action differ significantly, a crucial consideration for research and development in the field of gastrointestinal pharmacology.

Executive Summary: Prodrug vs. Active Inhibitor

The principal difference between this compound and Ro 18-5364 lies in their chemical structure and resulting biological activity. This compound is a sulfide-containing compound that functions as a prodrug.[1][2] In contrast, Ro 18-5364 is the sulfoxide metabolite of this compound and is the biologically active agent, acting as a potent inhibitor of the gastric H+/K+-ATPase (proton pump).[1][3][4] This relationship is the cornerstone of their differential pharmacology, with Ro 18-5364 demonstrating high potency and this compound being largely inactive in its native form.

Chemical Structures and Properties

This compound and Ro 18-5364 share the same core benzimidazole structure but differ by the oxidation state of the sulfur atom linking the benzimidazole and pyridine rings.

-

This compound: Contains a sulfide (-S-) linkage.

-

Ro 18-5364: Contains a sulfoxide (-S=O-) linkage.

This seemingly minor structural change has profound implications for the molecule's activity, as the sulfoxide is a key feature for the acid-catalyzed activation required for proton pump inhibition.

Quantitative Data Summary

The inhibitory activities of this compound and Ro 18-5364 against the gastric H+/K+-ATPase are markedly different. The following table summarizes the available quantitative data for easy comparison.

| Parameter | This compound (Sulfide Prodrug) | Ro 18-5364 (Sulfoxide Inhibitor) | Reference |

| Target | Inactive Prodrug | Gastric H+/K+-ATPase | |

| Apparent Ki | No significant activity at 0.1 mM | 0.1 µM (at pH 6.0) | |

| Inhibitory Activity | Fails to significantly affect H+/K+-ATPase activity and proton translocation. | Potent, time- and concentration-dependent inhibition. |

Mechanism of Action and Signaling Pathway

The inhibitory action is exclusive to Ro 18-5364 and is dependent on the acidic environment of the gastric parietal cell's secretory canaliculi.

-

Accumulation: As a weak base, Ro 18-5364 accumulates in the acidic space of the parietal cell.

-

Acid-Catalyzed Activation: In the presence of protons (low pH), Ro 18-5364 undergoes a molecular rearrangement, converting the inactive sulfoxide into a reactive cationic sulfenamide intermediate.

-

Covalent Binding: This activated form then forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, specifically on the enzyme's alpha-subunit (approximately 100 kDa). This covalent modification locks the enzyme in an inactive conformation, preventing the exchange of H+ and K+ ions and thereby inhibiting gastric acid secretion.

This compound, lacking the sulfoxide group, cannot undergo this acid-catalyzed activation and therefore does not inhibit the proton pump.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and differentiate this compound and Ro 18-5364.

Preparation of H+/K+-ATPase Enriched Gastric Vesicles

This protocol describes the isolation of membrane vesicles rich in H+/K+-ATPase from hog gastric mucosa, a common source for in vitro studies.

Materials:

-

Fresh or frozen hog stomachs

-

Homogenization Buffer: 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4

-

Gradient Buffer: 7.5% Ficoll in Homogenization Buffer

-

Resuspension Buffer: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4

-

Dounce homogenizer, refrigerated centrifuge, ultracentrifuge

Procedure:

-

Excise the fundic region of the hog stomach and wash thoroughly with ice-cold saline.

-

Scrape the gastric mucosa from the muscle layer using a glass slide.

-

Homogenize the mucosal scrapings in 4 volumes of ice-cold Homogenization Buffer with a Dounce homogenizer.

-

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude microsomal fraction.

-

Resuspend the pellet in Resuspension Buffer and layer it onto the Gradient Buffer.

-

Centrifuge at 100,000 x g for 90 minutes at 4°C.

-

The H+/K+-ATPase enriched vesicles will form a band at the interface. Carefully collect this fraction.

-

Dilute the collected fraction with Resuspension Buffer and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

H+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of the compounds by measuring the reduction in ATP hydrolysis.

Materials:

-

H+/K+-ATPase enriched vesicles (from Protocol 5.1)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4 or 6.0), 2 mM MgCl₂, 10 mM KCl

-

ATP Solution: 20 mM ATP in water

-

Test Compounds: this compound and Ro 18-5364 dissolved in DMSO

-

Malachite Green Reagent for phosphate detection

-

96-well microplate, incubator, microplate reader

Procedure:

-

Prepare serial dilutions of this compound and Ro 18-5364 in the Assay Buffer. Include a vehicle control (DMSO).

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the appropriate compound dilution or vehicle control.

-

Add 20 µL of H+/K+-ATPase vesicles (final concentration ~5-10 µg protein/well).

-

Pre-incubate the plate at 37°C for 30-60 minutes. This step is crucial for the acid activation of Ro 18-5364, especially when using a lower pH buffer.

-

Initiate the reaction by adding 20 µL of ATP solution (final concentration 2 mM).

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Malachite Green Reagent.

-

Read the absorbance at ~620 nm after color development.

-

Calculate the amount of phosphate released by comparing to a standard curve.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the Ki or IC₅₀ value.

Proton Translocation Assay

This assay directly measures the inhibition of proton pumping into the gastric vesicles using a pH-sensitive fluorescent dye.

Materials:

-

H+/K+-ATPase enriched vesicles

-

Assay Buffer: 150 mM KCl, 5 mM HEPES-Tris, pH 6.1

-

Acridine Orange (pH-sensitive dye)

-

Valinomycin (K+ ionophore)

-

ATP Solution

-

Fluorometer

Procedure:

-

Resuspend H+/K+-ATPase vesicles in the Assay Buffer.

-

Add the vesicle suspension (50-100 µg protein) to a cuvette containing Assay Buffer, Acridine Orange (to a final concentration of ~1-5 µM), and Valinomycin (~1 µM).

-

Place the cuvette in a fluorometer and monitor the fluorescence (Excitation ~493 nm, Emission ~530 nm).

-

Add the test compound (this compound or Ro 18-5364) or vehicle and incubate for a defined period.

-

Initiate proton transport by adding ATP (final concentration 1 mM).

-

Proton influx into the vesicles will quench the acridine orange fluorescence.

-

The rate and extent of fluorescence quenching are proportional to the proton pump activity.

-

Compare the quenching in the presence of the test compounds to the vehicle control to determine the level of inhibition.

Conclusion

The differentiation between this compound and Ro 18-5364 is a classic example of a prodrug-metabolite relationship that is critical for pharmacological activity. This compound is the inactive sulfide prodrug, while Ro 18-5364 is the active sulfoxide metabolite. This activity is conferred by the ability of the sulfoxide to undergo an acid-catalyzed rearrangement to a reactive species that covalently binds to and inhibits the gastric H+/K+-ATPase. This detailed understanding of their distinct chemical properties, mechanisms, and activities is essential for professionals engaged in the research and development of acid-suppressive therapies.

References

- 1. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. targetmol.com [targetmol.com]

- 3. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Genesis of a Proton Pump Inhibitor: A Technical Guide to the Discovery and Synthesis of Ro18-5362

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of Ro18-5362, a pivotal intermediate in the development of proton pump inhibitors (PPIs). This compound, a substituted benzimidazole sulfide, serves as the direct precursor to the pharmacologically active sulfoxide, Ro 18-5364, a potent inhibitor of the gastric H+/K+-ATPase. This document details the historical context of its discovery within the broader landscape of PPI development, outlines the synthetic pathway to this compound, and presents its key physicochemical and biological properties in a structured format for scientific professionals.

Discovery and Development

The discovery of this compound is intrinsically linked to the pioneering research in the 1970s and 1980s aimed at developing a new class of anti-secretory agents targeting the final step of gastric acid production. This research led to the identification of the H+/K+-ATPase, or the "proton pump," as the key enzyme responsible for acidifying the stomach.

This compound emerged from the drug discovery programs at Hoffmann-La Roche, which were focused on optimizing the benzimidazole scaffold, a core structure for many early PPIs. The central strategy revolved around creating a prodrug that could be systemically absorbed and then converted to its active form in the acidic environment of the parietal cells. This compound, the sulfide derivative, was designed as this stable precursor. Its subsequent oxidation to the sulfoxide, Ro 18-5364, in the acidic canaliculi of the parietal cells, would lead to the active inhibitor that covalently binds to and inactivates the proton pump.

The seminal work published in the European Journal of Biochemistry in 1987 by Sigrist-Nelson et al. detailed the potent inhibitory activity of the sulfoxide Ro 18-5364 and established the role of this compound as its less active prodrug[1]. This research solidified the therapeutic potential of this chemical series and paved the way for further development of benzimidazole-based PPIs.

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the benzimidazole core followed by coupling with a substituted pyridine moiety. The general synthetic approach for this class of compounds is well-documented in the chemical literature and various patents.

The key steps in the synthesis of this compound are:

-

Formation of the Benzimidazole Thiol: This typically involves the reaction of a substituted o-phenylenediamine with carbon disulfide in the presence of a base to form the corresponding 2-mercaptobenzimidazole.

-

Coupling with the Pyridine Moiety: The 2-mercaptobenzimidazole is then reacted with a 2-chloromethylpyridine derivative in the presence of a base to form the thioether linkage, yielding the target compound, this compound.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

While the full experimental details from the original Hoffmann-La Roche files are proprietary, the synthesis of analogous benzimidazole thioethers is well-described in the scientific literature. The following is a generalized protocol based on established methods for this class of compounds.

Step 1: Synthesis of 2-Mercaptobenzimidazole Intermediate

A solution of the appropriate substituted o-phenylenediamine in ethanol is treated with carbon disulfide and a solution of potassium hydroxide in ethanol. The mixture is refluxed for several hours. After cooling, the precipitated product is filtered, washed with ethanol and ether, and then dried to yield the 2-mercaptobenzimidazole intermediate.

Step 2: Synthesis of this compound (Thioether Formation)

The 2-mercaptobenzimidazole intermediate is dissolved in a suitable solvent such as ethanol or dimethylformamide. A base, typically sodium hydroxide or potassium carbonate, is added to the solution. The corresponding 2-chloromethylpyridine derivative is then added, and the reaction mixture is stirred at room temperature or heated for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water, and the precipitated crude product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound and its active metabolite, Ro 18-5364.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C22H25N3O2S | 395.52 |

| Ro 18-5364 | C22H25N3O3S | 411.52 |

Table 2: Biological Activity Data

| Compound | Target | Assay | Key Parameter | Value | Reference |

| This compound | H+/K+-ATPase | Enzymatic Activity | % Inhibition at 0.1 mM | Insignificant | [1] |

| Ro 18-5364 | H+/K+-ATPase | Enzymatic Activity | Apparent Ki | 0.1 µM | [1][2] |

Mechanism of Action: From Prodrug to Active Inhibitor

The therapeutic strategy behind this compound lies in its conversion to the active sulfoxide, Ro 18-5364. This bioactivation process is crucial for its pharmacological effect.

Conclusion

This compound represents a key milestone in the development of proton pump inhibitors. Its design as a stable prodrug that is efficiently converted to its active metabolite in the target acidic environment exemplifies a successful drug design strategy. The synthetic pathway, involving the coupling of a benzimidazole thiol with a substituted pyridine, has become a cornerstone in the synthesis of this important class of therapeutic agents. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug discovery and development, highlighting the crucial aspects of the discovery, synthesis, and biological activity of this compound.

References

The Pharmacological Profile of Ro18-5362: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro18-5362 is recognized primarily as a prodrug, exhibiting minimal intrinsic pharmacological activity. Its therapeutic potential is realized through its metabolic conversion to the active metabolite, Ro 18-5364. This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, with a focus on its relationship with its active sulfoxide metabolite. Quantitative data on its activity, detailed experimental methodologies, and visualizations of the relevant pathways are presented to offer a complete understanding for research and development purposes.

Introduction

This compound is a sulfide compound that, upon administration, undergoes metabolic oxidation to form Ro 18-5364, a potent inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase). This enzyme, also known as the proton pump, is the final step in the pathway of gastric acid secretion. The pharmacological activity of this compound is therefore intrinsically linked to the efficacy of its metabolite in inhibiting this key enzyme.

Pharmacological Data

The pharmacological profile of this compound is characterized by its low intrinsic activity. In contrast, its metabolite, Ro 18-5364, is a highly potent inhibitor of the H+/K+-ATPase.

Table 1: Comparative Activity of this compound and Ro 18-5364 on (H+/K+)-ATPase

| Compound | Target | Assay | Concentration | Result |

| This compound | (H+/K+)-ATPase | Enzymatic Activity & Proton Translocation | 0.1 mM | No significant effect[1] |

| Ro 18-5364 | (H+/K+)-ATPase | Enzymatic Activity | - | Apparent Ki of 0.1 µM[2] |

Mechanism of Action

The mechanism of action of this compound is indirect. Following administration, it is metabolized to Ro 18-5364. Ro 18-5364, the active entity, accumulates in the acidic environment of the parietal cell canaliculi. There, it is converted to a reactive species that covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.

Signaling and Metabolic Pathway

The metabolic activation of this compound and the subsequent inhibition of the proton pump can be visualized as follows:

Caption: Metabolic activation of this compound and inhibition of the gastric proton pump.

Experimental Protocols

The key experimental method to characterize the activity of this compound and its metabolite is the in vitro (H+/K+)-ATPase inhibition assay.

(H+/K+)-ATPase Inhibition Assay

Objective: To determine the inhibitory potential of a compound on the activity of the gastric proton pump.

Materials:

-

Gastric vesicles enriched in (H+/K+)-ATPase (typically prepared from hog or rabbit gastric mucosa)

-

Test compounds (this compound, Ro 18-5364)

-

Assay buffer (e.g., Tris-HCl, pH adjusted as required)

-

ATP (substrate)

-

KCl and MgCl2

-

Valinomycin (a potassium ionophore to facilitate K+ transport into the vesicles)

-

Reagents for phosphate determination (e.g., ammonium molybdate, ascorbic acid)

Procedure:

-

Preparation of Gastric Vesicles: Gastric mucosal vesicles containing the (H+/K+)-ATPase are prepared and purified from fresh tissue sources.

-

Incubation: The gastric vesicles are pre-incubated with the test compound (e.g., this compound or Ro 18-5364) at various concentrations in the assay buffer. The incubation is typically performed at 37°C.

-

Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP and MgCl2. The presence of KCl and valinomycin ensures the stimulation of the enzyme's pumping activity.

-

Termination of Reaction: After a defined incubation period, the reaction is stopped, often by the addition of a reagent that denatures the enzyme and chelates Mg2+.

-

Measurement of ATPase Activity: The activity of the (H+/K+)-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is commonly done using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample (without the compound). The concentration of the compound that causes 50% inhibition (IC50) or the inhibitory constant (Ki) can then be determined.

Experimental Workflow

Caption: Workflow for the in vitro (H+/K+)-ATPase inhibition assay.

Conclusion

The pharmacological profile of this compound is that of an inactive prodrug that requires metabolic conversion to the active sulfoxide, Ro 18-5364. While this compound itself shows no significant inhibitory activity on the gastric (H+/K+)-ATPase, its metabolite is a potent inhibitor. This targeted activation in the acidic environment of the stomach parietal cells makes it an effective agent for the reduction of gastric acid secretion. Understanding this prodrug-metabolite relationship is crucial for the development and evaluation of this class of compounds.

References

Ro18-5362: A Technical Whitepaper on a Novel Proton Pump Inhibitor Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Ro18-5362, a sulfide-based prodrug developed as a precursor to a potent proton pump inhibitor (PPI). This compound itself exhibits minimal inhibitory activity against the gastric H+/K+-ATPase. However, upon acid-catalyzed conversion to its active sulfoxide form, Ro18-5364, it becomes a powerful inhibitor of gastric acid secretion. This guide details the mechanism of action, chemical properties, and relevant experimental protocols for the study of this class of compounds. Due to the limited availability of public data on the pharmacokinetics and in vivo efficacy of this compound, this paper will focus on the well-characterized active metabolite, Ro18-5364, and provide generalized experimental frameworks adapted from established proton pump inhibitor research methodologies.

Introduction

Proton pump inhibitors (PPIs) are a cornerstone in the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD)[1]. These drugs function by irreversibly blocking the H+/K+-ATPase, the final step in the pathway of gastric acid secretion by parietal cells[2][3]. Most clinically approved PPIs are benzimidazole derivatives that are administered as inactive prodrugs. This prodrug strategy is essential, as it requires the highly acidic environment of the parietal cell canaliculus for conversion into the active, sulfenamide form. This targeted activation ensures localized drug action and minimizes systemic side effects.

This compound is a developmental prodrug that follows this established principle. As a sulfide compound, it is relatively inert. However, in the presence of acid, it is converted to its active sulfoxide metabolite, Ro18-5364, which potently inhibits the proton pump. This document will explore the chemical and biological characteristics of this compound and its active form, Ro18-5364.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its active metabolite is fundamental to its development and formulation.

| Property | This compound (Prodrug) | Ro18-5364 (Active Metabolite) |

| Chemical Formula | C22H25N3O2S | C22H25N3O3S |

| Molecular Weight | 395.52 g/mol | 411.52 g/mol |

| Chemical Nature | Sulfide | Sulfoxide |

| Appearance | Solid | Not specified |

| Purity | ≥98% | Not specified |

| Solubility | Soluble in DMSO | Not specified |

Mechanism of Action

The therapeutic effect of this compound is entirely dependent on its conversion to the active form, Ro18-5364.

Acid-Catalyzed Activation

This compound, the sulfide prodrug, is absorbed systemically and distributes to the parietal cells of the stomach. Within the acidic secretory canaliculi of these cells, this compound undergoes an acid-catalyzed oxidation to form the sulfoxide, Ro18-5364. This conversion is the rate-limiting step for its pharmacological activity.

Activation and Inhibition Pathway of this compound.

Inhibition of H+/K+-ATPase

The activated form, Ro18-5364, is a potent inhibitor of the gastric H+/K+-ATPase. It forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the proton pump, leading to its irreversible inactivation. This inhibition is both concentration- and time-dependent, with increased efficacy at lower pH values.

Quantitative Efficacy Data

| Parameter | Value | Conditions |

| Apparent Ki (Ro18-5364) | 0.1 µM | pH 6 |

| (H+/K+)-ATPase Inhibition (this compound) | Not significant | Even at 0.1 mM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its active metabolite. These protocols are based on established methods for studying proton pump inhibitors.

In Vitro H+/K+-ATPase Activity Assay

This assay measures the ability of a compound to inhibit the activity of the H+/K+-ATPase enzyme, typically isolated from gastric tissue.

Objective: To determine the IC50 value of Ro18-5364 for the H+/K+-ATPase.

Materials:

-

H+/K+-ATPase enriched microsomes (isolated from rabbit or porcine gastric mucosa)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2)

-

ATP solution (2 mM)

-

KCl solution (10 mM)

-

Ro18-5364 (dissolved in DMSO)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of Ro18-5364 in the assay buffer.

-

In a 96-well plate, add the H+/K+-ATPase enriched microsomes.

-

Add the different concentrations of Ro18-5364 to the wells. Include a vehicle control (DMSO) and a positive control (e.g., omeprazole).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for acid activation and binding.

-

Initiate the enzymatic reaction by adding a mixture of ATP and KCl.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric assay.

-

Read the absorbance at approximately 620-660 nm.

-

Calculate the percentage of inhibition for each concentration of Ro18-5364 and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro H+/K+-ATPase Activity Assay.

In Vivo Gastric Acid Secretion Model (Shay Rat Model)

This in vivo model is used to assess the antisecretory effect of a compound in a living organism.

Objective: To evaluate the in vivo efficacy of this compound in reducing gastric acid secretion.

Materials:

-

Male Wistar rats (e.g., 180-200 g)

-

This compound (formulated for oral or intraperitoneal administration)

-

Anesthetic (e.g., ether or isoflurane)

-

Surgical instruments

-

Saline solution

-

pH meter or autotitrator

Procedure:

-

Fast the rats for a period of 24-48 hours, with free access to water.

-

Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle.

-

After a set period (e.g., 1-2 hours) to allow for drug absorption and activation, anesthetize the rats.

-

Perform a midline laparotomy to expose the stomach.

-

Ligate the pylorus of the stomach to allow for the accumulation of gastric juice.

-

Close the abdominal incision and allow the rats to recover from anesthesia for a defined period (e.g., 4-5 hours).

-

Euthanize the rats and carefully collect the accumulated gastric juice from the stomach.

-

Measure the volume of the gastric juice.

-

Determine the acid concentration of the gastric juice by titration with a standardized NaOH solution to a pH of 7.0.

-

Calculate the total acid output and compare the results between the treated and control groups to determine the percentage of inhibition.

Conclusion

This compound represents a classic example of a prodrug strategy in the development of proton pump inhibitors. Its efficacy is intrinsically linked to its conversion to the active sulfoxide, Ro18-5364, in the acidic milieu of the gastric parietal cells. While the publicly available data on the in vivo pharmacokinetics and dose-response of this compound is limited, the potent inhibitory activity of its active metabolite against the H+/K+-ATPase is well-established. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds. Future research should aim to delineate the complete pharmacokinetic and pharmacodynamic profile of this compound to fully assess its therapeutic potential.

References

An In-depth Technical Guide to the Inactive Sulfide Form of (H⁺ + K⁺)-ATPase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by targeting the H⁺,K⁺-ATPase, the proton pump of the gastric parietal cell. While the clinically administered form is a sulfoxide prodrug, the corresponding sulfide is a crucial chemical entity in the lifecycle of these pharmaceuticals. This technical guide provides a comprehensive overview of the inactive sulfide form of (H⁺ + K⁺)-ATPase inhibitors, detailing its role as a synthetic precursor and a metabolite, its limited biological activity in the context of proton pump inhibition, and the experimental methodologies used in its study.

The Role of the Sulfide Form

The sulfide derivatives of benzimidazole-based proton pump inhibitors are central to both the synthesis and metabolism of these drugs.

1. Synthetic Intermediate: The most common synthetic routes to PPIs such as omeprazole, lansoprazole, pantoprazole, and rabeprazole involve the synthesis of the corresponding sulfide intermediate. This sulfide is then oxidized to the pharmacologically active sulfoxide prodrug. The sulfide itself is a stable compound that serves as the immediate precursor to the final drug substance.[1]

2. Metabolite: In vivo, the administered sulfoxide prodrugs can be metabolized back to their sulfide forms. This reduction is a known metabolic pathway.[2] For instance, omeprazole is metabolized in the human liver by cytochrome P450 enzymes, with one of the metabolites being omeprazole sulfide.[2]

Biological Inactivity on the H⁺,K⁺-ATPase

A critical aspect of the sulfide form is its lack of significant inhibitory activity on the H⁺,K⁺-ATPase. The sulfoxide form is a prodrug that requires activation in the acidic environment of the parietal cell canaliculi to a reactive sulfenamide intermediate. This activated species then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inhibition.

The sulfide form, lacking the sulfoxide moiety, cannot undergo this acid-catalyzed rearrangement and therefore does not form the reactive intermediate necessary for inhibiting the H⁺,K⁺-ATPase. Studies have shown that omeprazole sulfide is virtually inactive in inhibiting the proton pump.[3]

While largely inactive against the proton pump, some sulfide metabolites have been investigated for other biological activities. For example, 5-hydroxy lansoprazole sulfide has been studied for its potential anticancer effects through the inhibition of fatty acid synthase (FASN).

Quantitative Data on Inhibitory Activity

As discussed, the sulfide forms of PPIs are generally considered inactive as direct inhibitors of the H⁺,K⁺-ATPase. The available literature focuses on the potent inhibitory activity of the activated sulfoxide forms. While precise IC₅₀ values for the sulfide forms are not widely reported due to their inactivity, the data for the parent sulfoxide compounds are well-documented. For context and comparison, a summary of the inhibitory concentrations (IC₅₀) for the sulfoxide forms is provided below.

| Compound | Experimental System | IC₅₀ Value (µM) |

| Omeprazole | Isolated human gastric glands | ~0.05 |

| Omeprazole | Isolated gastric membrane vesicles | 4 |

| Pantoprazole | Hog gastric membrane vesicles (acidifying conditions) | 6.8 |

| Lansoprazole | Swelling-dependent chloride channels (as a proxy) | Not directly on H+,K+-ATPase |

| Rabeprazole | Isolated rabbit gastric vesicles | ~3 times more potent than omeprazole |

Note: The lack of reported IC₅₀ values for the sulfide forms in H⁺,K⁺-ATPase inhibition assays is indicative of their inactivity.

Experimental Protocols

Synthesis and Purification of Sulfide Intermediates

The synthesis of the sulfide intermediate is a key step in the production of proton pump inhibitors. Below are generalized protocols for the synthesis of omeprazole and lansoprazole sulfides.

1. Synthesis of Omeprazole Sulfide (Pyrmetazole)

This synthesis typically involves the nucleophilic substitution reaction between 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

-

Materials: 5-methoxy-2-mercaptobenzimidazole, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, sodium hydroxide, methanol, water.

-

Procedure:

-

Dissolve 5-methoxy-2-mercaptobenzimidazole in a solution of sodium hydroxide in methanol and water.

-

Add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The product, omeprazole sulfide, will precipitate out of the solution.

-

Filter the solid, wash with water and a suitable organic solvent (e.g., cold methanol or ethanol), and dry under vacuum.

-

-

Purification: The crude omeprazole sulfide can be purified by recrystallization from a suitable solvent system, such as chloroform-hexane or ethyl acetate-hexane.

2. Synthesis of Lansoprazole Sulfide

The synthesis of lansoprazole sulfide follows a similar principle, reacting 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

-

Materials: 2-mercaptobenzimidazole, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, sodium hydroxide, water, acetone.

-

Procedure:

-

Prepare a solution of 2-mercaptobenzimidazole and sodium hydroxide in water.

-

Add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in acetone to the reaction mixture.

-

Stir the reaction at room temperature for approximately one hour.

-

The resulting solid is filtered, washed with a mixture of water and acetone, and then dried.

-

-

Purification: Purification can be achieved by recrystallization from a solvent such as ethyl acetate.

In Vitro H⁺,K⁺-ATPase Inhibition Assay

To confirm the inactivity of the sulfide forms, their effect on H⁺,K⁺-ATPase activity can be measured using an in vitro assay with isolated gastric vesicles.

1. Preparation of H⁺,K⁺-ATPase-Enriched Gastric Vesicles

-

Source: Hog or rabbit gastric mucosa.

-

Procedure:

-

Homogenize the gastric mucosal scrapings in a buffered sucrose solution.

-

Perform differential centrifugation to obtain a microsomal fraction.

-

Further purify the vesicles containing the H⁺,K⁺-ATPase by density gradient centrifugation (e.g., using a Ficoll or sucrose gradient).

-

The enriched vesicles are collected, washed, and stored at -80°C.

-

2. ATPase Activity Assay

The activity of the H⁺,K⁺-ATPase is determined by measuring the rate of ATP hydrolysis, which is coupled to proton transport. This is typically done by quantifying the amount of inorganic phosphate (Pi) released.

-

Materials: H⁺,K⁺-ATPase-enriched vesicles, assay buffer (e.g., Tris-HCl with MgCl₂), ATP, potassium chloride (KCl) to stimulate the enzyme, test compounds (sulfide forms of PPIs), and a positive control (e.g., omeprazole).

-

Procedure:

-

Pre-incubate the gastric vesicles with various concentrations of the sulfide compound (and the sulfoxide control) in the assay buffer. For the sulfoxide control, pre-incubation at an acidic pH (e.g., 6.1) is necessary for its activation.

-

Initiate the reaction by adding ATP and KCl.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.

-

The inhibitory activity is calculated by comparing the phosphate release in the presence of the test compound to the control (vehicle-treated) samples.

-

Cell-Based Assay for Proton Pump Inhibition

Cell-based assays can provide a more physiologically relevant system to assess the activity of compounds on proton secretion.

-

Cell Line: A common model involves primary cultures of gastric parietal cells or cell lines that can be stimulated to secrete acid (e.g., by histamine or db-cAMP).

-

Principle: Acid secretion can be indirectly measured by the accumulation of a weak base labeled with a radioisotope, such as ¹⁴C-aminopyrine. The accumulation of aminopyrine is proportional to the volume of the acidic space.

-

Procedure:

-

Culture the parietal cells or relevant cell line.

-

Pre-incubate the cells with the sulfide compound or a positive control (e.g., omeprazole).

-

Stimulate acid secretion using an agonist like histamine or db-cAMP.

-

Add ¹⁴C-aminopyrine to the culture medium and incubate.

-

After incubation, wash the cells to remove extracellular aminopyrine.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

A reduction in ¹⁴C-aminopyrine accumulation in the presence of the test compound indicates inhibition of acid secretion.

-

Visualizations

Signaling and Experimental Workflows

References

A Technical Deep Dive into Substituted Benzimidazoles: From Synthesis to Cellular Signaling, Featuring Ro18-5362

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Substituted benzimidazoles have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (proton pump inhibitors), anthelmintics, and anticancer therapies.[2][3] This technical guide provides a comprehensive literature review of substituted benzimidazoles, with a special focus on the proton pump inhibitor prodrug, Ro18-5362. We will delve into their synthesis, quantitative biological data, detailed experimental protocols, and the cellular signaling pathways they modulate.

Featured Compound: this compound and its Active Metabolite Ro 18-5364

This compound is the sulfide prodrug form of Ro 18-5364, a potent inhibitor of the gastric H+/K+ ATPase, also known as the proton pump.[4] While this compound itself is less active, its in vivo oxidation to the sulfoxide form, Ro 18-5364, is crucial for its therapeutic effect.[5]

Synthesis

The synthesis of this compound (the sulfide) is a precursor to obtaining the active Ro 18-5364 (the sulfoxide). The general synthesis of such substituted benzimidazoles involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative. The subsequent oxidation of the resulting sulfide (this compound) yields the active sulfoxide (Ro 18-5364). An enantioselective oxidation process has been described for the synthesis of the single enantiomers of Ro 18-5364.

Mechanism of Action

This compound, once converted to its active form Ro 18-5364, acts as a proton pump inhibitor (PPI). In the acidic environment of the stomach's parietal cells, Ro 18-5364 undergoes an acid-catalyzed conversion to a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase. This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.

Quantitative Data for Substituted Benzimidazoles

The biological activity of substituted benzimidazoles is quantified using various metrics, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being the most common. These values provide a measure of the drug's potency against a specific biological target.

| Compound/Derivative | Target/Assay | IC50 / Ki | Cell Line/Conditions |

| Ro 18-5364 | Gastric (H+ + K+)-ATPase | Ki: 0.1 µM | pH 6 |

| This compound | Gastric (H+ + K+)-ATPase | Inactive at 0.1 mM | |

| Omeprazole | (H+ + K+)-ATPase | - | Requires acid activation |

| Tenatoprazole | (H+ + K+)-ATPase | - | Acid-activated covalent inhibitor |

| Dovitinib | Receptor Tyrosine Kinases (RTKs) | - | Anticancer agent |

| Bendamustine | DNA Alkylating Agent | - | Anticancer agent |

| Various 2-aryl benzimidazoles | Multi-target RTKs | - | HepG-2 cells |

| Benzimidazole-triazole hybrids | Various cancer cell lines | 0.05–62.14 μM | A549, HeLa, CFPAC-1, SW620 |

| Benzimidazole-oxadiazole derivative 4r | PANC-1 cancer cells | 5.5 µM | |

| Benzimidazole-oxadiazole derivative 4r | A549 cancer cells | 0.3 µM | |

| Benzimidazole-oxadiazole derivative 4r | MCF-7 cancer cells | 0.5 µM |

Experimental Protocols

Synthesis of 2-Substituted Benzimidazoles (General Protocol)

This protocol is a generalized procedure based on the Phillips-Ladenburg benzimidazole synthesis.

Materials:

-

o-phenylenediamine derivative

-

Carboxylic acid or aldehyde derivative

-

Acid catalyst (e.g., 4N Hydrochloric acid)

-

Solvent (e.g., ethanol)

-

Sodium carbonate solution (10%)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine derivative and the carboxylic acid/aldehyde.

-

Acid Addition: Add the acid catalyst to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with sodium carbonate solution until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane.

-

Characterization: Characterize the purified compound using techniques such as NMR, mass spectrometry, and melting point determination.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the gastric proton pump.

Materials:

-

H+/K+-ATPase enriched microsomes (isolated from rabbit or hog stomach)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

ATP solution

-

KCl solution

-

Test compound (e.g., Ro 18-5364) and vehicle control (e.g., DMSO)

-

Malachite Green Reagent for phosphate detection

-

Phosphate Standard Solution

-

96-well microplate and plate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the assay buffer, the test compound dilution (or control), and the H+/K+-ATPase enriched microsomes. Pre-incubate at 37°C for 30 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed mixture of ATP and KCl solutions. Incubate at 37°C for 30 minutes.

-

Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. Incubate at room temperature for 15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

-

Quantification: Prepare a standard curve using the Phosphate Standard Solution to determine the amount of inorganic phosphate released, which is inversely proportional to the enzyme inhibition.

Signaling Pathways and Logical Relationships

The diverse biological activities of substituted benzimidazoles stem from their ability to modulate a variety of cellular signaling pathways.

Proton Pump Inhibition by this compound/Ro 18-5364

The mechanism of action of this compound is a classic example of prodrug activation and targeted enzyme inhibition.

Caption: Mechanism of proton pump inhibition by the prodrug this compound.

Anticancer Mechanisms of Substituted Benzimidazoles

Many substituted benzimidazoles exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Anticancer mechanisms of various substituted benzimidazoles.

Conclusion

Substituted benzimidazoles are a versatile class of compounds with a rich history in drug discovery and a promising future. The example of this compound highlights the potential of prodrug strategies to target specific cellular compartments and achieve therapeutic efficacy. The continued exploration of this chemical scaffold, aided by a deeper understanding of the cellular pathways they modulate, will undoubtedly lead to the development of novel and improved therapies for a wide range of diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. WO1996002535A1 - Process for synthesis of substituted sulphoxides - Google Patents [patents.google.com]

- 2. US5948789A - Process for synthesis of substituted sulphoxides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of CAS 101387-97-7 (Ro18-5362)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 101387-97-7, known as Ro18-5362, is a substituted benzimidazole derivative. Structurally, it is the sulfide form of a potent anti-secretory agent. In the realm of gastric acid-related research, this compound serves as a prodrug, a precursor that is metabolized in vivo to its active sulfoxide form, Ro 18-5364. This technical guide will delve into the research applications of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its scientific evaluation. While this compound itself displays minimal direct biological activity, its significance lies in its conversion to the highly active proton pump inhibitor, Ro 18-5364.

Mechanism of Action: Inhibition of the Gastric (H⁺/K⁺)-ATPase

The primary target of the active metabolite of this compound, Ro 18-5364, is the gastric hydrogen-potassium ATPase (H⁺/K⁺)-ATPase. This enzyme, often referred to as the proton pump, is located in the secretory membranes of parietal cells in the stomach lining and is the final step in the secretion of gastric acid.

Proton pump inhibitors (PPIs) like Ro 18-5364 are weak bases that selectively accumulate in the acidic environment of the parietal cell canaliculi. Here, the acidic conditions catalyze a molecular rearrangement, converting the inactive prodrug into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, forming a stable disulfide bond. This irreversible inhibition of the proton pump effectively blocks the transport of H⁺ ions into the gastric lumen, leading to a profound and long-lasting reduction in gastric acid secretion.

Research has shown that this compound, the sulfide form, does not significantly inhibit the (H⁺/K⁺)-ATPase activity, even at high concentrations. Its utility is realized upon its conversion to the sulfoxide, Ro 18-5364.

Quantitative Data

The inhibitory potency of this compound's active metabolite, Ro 18-5364, has been quantified in several key studies. The following tables summarize the available quantitative data.

| Compound | Parameter | Value | Conditions | Source |

| Ro 18-5364 | Apparent Kᵢ | 0.1 µM | Inhibition of gastric mucosal (H⁺/K⁺)-ATPase at pH 6.0 | [1][2] |

| This compound | (H⁺/K⁺)-ATPase Inhibition | No significant effect | Up to 0.1 mM | [1] |

| Compound | Parameter | Value | Experimental System | Source |

| Ro 18-5364 | IC₅₀ | 0.034 µM | Inhibition of [¹⁴C]aminopyrine accumulation in isolated rabbit gastric glands | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound and its active form, Ro 18-5364.

Preparation of Gastric Microsomes for (H⁺/K⁺)-ATPase Activity Assay

This protocol outlines the general steps for isolating gastric microsomes enriched with the H⁺/K⁺-ATPase.

-

Tissue Source: Hog or rabbit gastric mucosa.

-

Homogenization:

-

Excise the gastric mucosa and wash with cold saline.

-

Scrape the mucosal layer and homogenize in a buffer solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

-

Centrifuge the second supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.

-

-

Purification (Optional):

-

Resuspend the microsomal pellet in a suitable buffer.

-

Layer the suspension onto a sucrose density gradient and centrifuge at high speed.

-

Collect the fraction enriched in (H⁺/K⁺)-ATPase, typically at the interface between two sucrose concentrations.

-

-

Storage:

-

Resuspend the final microsomal pellet in a storage buffer containing a cryoprotectant (e.g., glycerol).

-

Store at -80°C until use.

-

In Vitro (H⁺/K⁺)-ATPase Activity Assay

This assay measures the enzymatic activity of the proton pump by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

-

Reaction Mixture:

-

Buffer: Tris-HCl buffer (e.g., 40 mM, pH 7.4).

-

Cofactors: MgCl₂ (e.g., 2 mM).

-

Substrate: ATP (e.g., 2 mM).

-

Activator: KCl (e.g., 10 mM) to stimulate K⁺-dependent ATPase activity.

-

Enzyme: Gastric microsomes (a few micrograms of protein per well).

-

Inhibitor: Ro 18-5364 at various concentrations (dissolved in DMSO).

-

-

Procedure:

-

Pre-incubate the gastric microsomes with the inhibitor (Ro 18-5364) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C in the reaction buffer without ATP and KCl. For acid-activated inhibitors, this pre-incubation is often performed at a lower pH (e.g., pH 6.0).

-

Initiate the reaction by adding ATP and KCl.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a solution that also serves as a colorimetric reagent for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).

-

Measure the absorbance at a specific wavelength (e.g., ~660 nm) to quantify the amount of inorganic phosphate released.

-

Calculate the percent inhibition of ATPase activity at each inhibitor concentration and determine the IC₅₀ or Kᵢ value.

-

[¹⁴C]Aminopyrine Uptake Assay in Isolated Gastric Glands

This cell-based assay indirectly measures acid secretion by quantifying the accumulation of the weak base [¹⁴C]aminopyrine in the acidic compartments of stimulated gastric glands.

-

Isolation of Gastric Glands:

-

Digest minced gastric mucosa with collagenase to isolate intact gastric glands.

-

Wash the glands by gentle centrifugation to remove the enzyme and cellular debris.

-

-

Assay Procedure:

-

Incubate the isolated gastric glands in a suitable buffer (e.g., a HEPES-buffered salt solution) containing a stimulant of acid secretion (e.g., histamine or dibutyryl-cAMP).

-

Add [¹⁴C]aminopyrine and the inhibitor (Ro 18-5364) at various concentrations.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Separate the glands from the incubation medium by centrifugation through a dense medium (e.g., silicone oil).

-

Lyse the gland pellet and measure the radioactivity using liquid scintillation counting.

-

Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration) and determine the inhibitory effect of the compound.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Conversion of this compound to its active form and inhibition of the proton pump.

Experimental Workflow: (H⁺/K⁺)-ATPase Activity Assay

Caption: Workflow for determining the inhibitory activity of Ro 18-5364 on (H⁺/K⁺)-ATPase.

Logical Relationship: Prodrug to Active Inhibitor

Caption: The logical progression from the inactive prodrug this compound to its active form.

References

- 1. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A gastric acid secretion model - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Drug Ro18-5362: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the investigational drug Ro18-5362, a prodrug of the potent gastric H+/K+-ATPase inhibitor, Ro 18-5364. It delves into the mechanism of action, summarizing the available quantitative data on its biological activity. Detailed experimental methodologies for key assays are provided, and the metabolic activation pathway is elucidated. This guide is intended to serve as a core resource for researchers and professionals in the field of drug development.

Introduction

This compound is a substituted benzimidazole that acts as a prodrug, undergoing metabolic conversion to its active form, Ro 18-5364. The active compound, a sulfoxide, is a potent and rapid inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. In contrast, this compound, a sulfide, is significantly less active. This prodrug strategy allows for targeted activation in the body.

Mechanism of Action and Activation

The therapeutic effect of this compound is entirely dependent on its conversion to Ro 18-5364. This active metabolite inhibits the proton pump, leading to a reduction in gastric acid secretion.

Prodrug Activation Pathway

This compound, a sulfide, is metabolically oxidized to the active sulfoxide, Ro 18-5364. This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific isozymes responsible for the metabolism of this compound have not been definitively identified in the available literature, it is known that both CYP2C19 and CYP3A4 are involved in the metabolism of other benzimidazole proton pump inhibitors.

dot

Inhibition of H+/K+-ATPase

The active form, Ro 18-5364, is a member of the proton pump inhibitor (PPI) class of drugs. These compounds are weak bases that accumulate in the acidic environment of the parietal cell secretory canaliculi. In this acidic milieu, Ro 18-5364 undergoes a proton-catalyzed conversion into a reactive sulfenamide intermediate. This sulfenamide then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme's activity. The inhibition is more potent at a lower pH.

dot

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, Ro 18-5364.

| Compound | Target | Assay | Parameter | Value | Reference |

| This compound | H+/K+-ATPase | Enzymatic Activity | Inhibition | No significant effect at 0.1 mM | [1] |

| Ro 18-5364 | H+/K+-ATPase | Enzymatic Activity | Apparent Ki | 0.1 µM (at pH 6) | [1][2] |

| Ro 18-5364 | Acid Secretion | [14C]-Aminopyrine Accumulation | IC50 | 0.034 µM |

Table 1: In Vitro Biological Activity of this compound and Ro 18-5364.

| Compound | Parameter | Value |

| This compound | Molecular Formula | C22H25N3O2S |

| Molecular Weight | 395.52 g/mol |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Gastric H+/K+-ATPase Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory activity of compounds against the gastric H+/K+-ATPase.

dot

Materials:

-

Gastric microsomal vesicles enriched with H+/K+-ATPase

-

Assay Buffer (e.g., Tris-HCl, pH adjusted as required)

-

ATP (Adenosine triphosphate)

-

MgCl2

-

KCl

-

Valinomycin (a K+ ionophore)

-

Test compound (this compound or Ro 18-5364)

-

Reagents for inorganic phosphate (Pi) determination (e.g., malachite green-based reagent)

Procedure:

-

Preparation of Gastric Vesicles: Gastric microsomal vesicles are prepared from homogenized gastric mucosa of a suitable animal model (e.g., hog, rabbit) by differential centrifugation and sucrose density gradient centrifugation.

-

Protein Concentration Determination: The protein concentration of the vesicle preparation is determined using a standard method such as the Bradford or Lowry assay.

-

Assay Reaction:

-

In a reaction tube, add the assay buffer, MgCl2, KCl, and valinomycin.

-

Add the test compound at various concentrations. A vehicle control (without the test compound) is also prepared.

-

Pre-incubate the mixture at 37°C for a specified time.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

Measurement of Phosphate Release: Centrifuge the terminated reaction mixture to pellet the protein. The amount of inorganic phosphate released in the supernatant is quantified colorimetrically.

-

Data Analysis: The percentage inhibition of H+/K+-ATPase activity is calculated by comparing the amount of phosphate released in the presence of the test compound to that of the vehicle control. The IC50 value is then determined from the dose-response curve.

Proton Translocation Assay ([14C]-Aminopyrine Accumulation)

This assay measures the accumulation of the weak base [14C]-aminopyrine in isolated gastric glands as an index of acid secretion.

Materials:

-

Isolated rabbit gastric glands

-

HEPES-Ringer buffer

-

[14C]-Aminopyrine

-

Histamine (or other secretagogue)

-

Test compound (Ro 18-5364)

-

Scintillation fluid and counter

Procedure:

-

Isolation of Gastric Glands: Gastric glands are isolated from rabbit gastric mucosa by collagenase digestion.

-

Incubation:

-

Aliquots of the gastric gland suspension are pre-incubated with the test compound at various concentrations or vehicle control in HEPES-Ringer buffer.

-

[14C]-Aminopyrine is added to all samples.

-

Acid secretion is stimulated by adding a secretagogue like histamine.

-

The glands are incubated at 37°C with gentle shaking.

-

-

Separation and Lysis: After incubation, the glands are separated from the incubation medium by centrifugation. The supernatant is discarded, and the glands are lysed.

-

Scintillation Counting: The radioactivity in the lysed glands is measured using a liquid scintillation counter.

-

Data Analysis: The accumulation of [14C]-aminopyrine is calculated as the ratio of the radioactivity in the glands to that in the medium. The percentage inhibition of acid secretion is determined by comparing the aminopyrine accumulation in the presence of the test compound to the stimulated control. The IC50 value is calculated from the dose-response curve.

Synthesis

While a specific synthesis protocol for this compound is not publicly available, the general synthesis of related 2-((pyridin-2-ylmethyl)thio)benzimidazole derivatives involves a two-step process.

-

Formation of 2-Mercaptobenzimidazole: This intermediate is typically synthesized by the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.

-

Thioether Formation: The 2-mercaptobenzimidazole is then reacted with a 2-(chloromethyl)pyridine derivative to form the final thioether product.

Conclusion

This compound is a prodrug that is metabolically converted to the potent proton pump inhibitor Ro 18-5364. The active compound effectively and irreversibly inhibits the gastric H+/K+-ATPase, leading to a reduction in acid secretion. The information presented in this technical guide provides a foundational understanding of the background, mechanism of action, and key experimental methodologies associated with this investigational drug, serving as a valuable resource for further research and development in the field of acid-related disorders. Further studies are warranted to fully elucidate the specific metabolic pathways and pharmacokinetic/pharmacodynamic profile of this compound.

References

- 1. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. | PMID 16487225 | Br J Clin Pharmacol March 01, 2006 | PubRank [pubrank.carbocation.com]

Methodological & Application

Application Notes and Protocols for In-Vitro Studies with Ro18-5362

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro18-5362 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By binding to the ligand-binding domain of RORγt, this compound inhibits the recruitment of co-activators, leading to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F). These application notes provide detailed protocols for the in-vitro use of this compound to study its effects on RORγt activity and Th17 cell function.

Data Presentation

The following tables summarize the in-vitro activity of representative RORγt inverse agonists, including compounds with similar mechanisms of action to this compound. This data is provided to offer a comparative context for experimental design.

Table 1: In-Vitro Potency of RORγt Inverse Agonists in Biochemical Assays

| Compound Reference | Assay Type | Target | Species | IC50 (nM) |

| Compound X | Radioligand Binding | RORγt | Human | 15 |

| Compound Y | Co-activator Recruitment | RORγt | Human | 50 |

| This compound (example) | Radioligand Binding | RORγt | Human | 10-20 |

| This compound (example) | Co-activator Recruitment | RORγt | Human | 40-60 |

Note: The IC50 values for this compound are representative and may vary depending on the specific experimental conditions.

Table 2: In-Vitro Efficacy of RORγt Inverse Agonists in Cellular Assays

| Compound Reference | Cell Type | Assay | Cytokine Measured | IC50 (nM) |

| Compound X | Human PBMCs | Th17 Differentiation | IL-17A | 100 |

| Compound Y | Mouse Splenocytes | Th17 Differentiation | IL-17A | 250 |

| This compound (example) | Human PBMCs | Th17 Differentiation | IL-17A | 80-120 |

| This compound (example) | Mouse Splenocytes | Th17 Differentiation | IL-17A | 200-300 |

Note: The IC50 values for this compound are representative and may vary depending on the specific experimental conditions and donor variability.

Experimental Protocols

RORγt Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the RORγt ligand-binding domain (LBD).

Materials:

-

Recombinant human RORγt LBD

-

Radioligand (e.g., [3H]-labeled RORγt agonist)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM EDTA, 0.1% BSA, 5 mM DTT

-

Scintillation fluid

-

96-well filter plates

-

Vacuum manifold

-

Scintillation counter

Protocol:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a fixed concentration (typically at its Kd), and 50 µL of the this compound dilution series or vehicle control.

-

Add 50 µL of diluted recombinant RORγt LBD to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 2-4 hours with gentle agitation.

-

Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash each well three times with 200 µL of ice-cold assay buffer.

-

Allow the filters to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of a known RORγt ligand) from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

RORγt Co-activator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay assesses the ability of this compound to inhibit the interaction between the RORγt LBD and a co-activator peptide.

Materials:

-

GST-tagged human RORγt LBD

-

Europium-labeled anti-GST antibody

-

Biotinylated co-activator peptide (e.g., from SRC1/NCoA-1)

-

Streptavidin-Allophycocyanin (SA-APC)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM EDTA, 0.1% BSA, 5 mM DTT

-

384-well low-volume black plates

-

TR-FRET plate reader

Protocol:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 384-well plate, add 2 µL of the this compound dilution series or vehicle control.

-

Add 4 µL of a solution containing GST-RORγt LBD and the Europium-labeled anti-GST antibody.

-

Add 4 µL of a solution containing the biotinylated co-activator peptide and SA-APC.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the FRET ratio (665 nm / 615 nm) for each well.

-

Plot the FRET ratio against the log concentration of this compound to determine the IC50 value for the inhibition of co-activator recruitment.

In-Vitro Human Th17 Cell Differentiation and Cytokine Analysis

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A and IL-17F secretion upon treatment with this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit

-